molecular formula C22H19NOS3 B11037970 (E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one

(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one

Cat. No.: B11037970
M. Wt: 409.6 g/mol
InChI Key: CGTZYQXIRZQGOG-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a phenyl group, a propenone moiety, and a quinoline ring system with sulfur-containing substituents. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of (E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline ring system, followed by the introduction of the sulfur-containing groups and the phenylpropenone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl and propenone groups can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one involves its interaction with molecular targets and pathways. The compound’s thioxo and quinoline groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-propen-1-one can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.

Properties

Molecular Formula

C22H19NOS3

Molecular Weight

409.6 g/mol

IUPAC Name

(E)-3-phenyl-1-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

InChI

InChI=1S/C22H19NOS3/c1-14-8-7-11-16-18-20(26-27-21(18)25)22(2,3)23(19(14)16)17(24)13-12-15-9-5-4-6-10-15/h4-13H,1-3H3/b13-12+

InChI Key

CGTZYQXIRZQGOG-OUKQBFOZSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)/C=C/C4=CC=CC=C4)(C)C)SSC3=S

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C=CC4=CC=CC=C4)(C)C)SSC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.